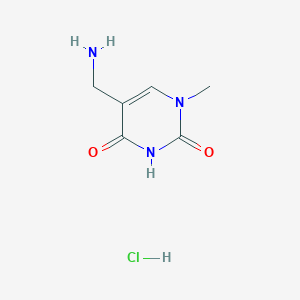

5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride

Descripción general

Descripción

5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride is a synthetic organic compound with the molecular formula C6H10ClN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyluracil and formaldehyde.

Reaction with Formaldehyde: 1-methyluracil is reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to form 5-(hydroxymethyl)-1-methyluracil.

Amination: The hydroxymethyl group is then converted to an aminomethyl group through a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Reaction Pathways

The compound can undergo various chemical transformations:

-

Condensation Reactions : The aminomethyl group can participate in condensation reactions with carbonyl compounds to form imines or related structures.

-

Alkylation Reactions : The nitrogen atoms in the pyrimidine ring can serve as nucleophiles in alkylation reactions, leading to the synthesis of more complex derivatives.

Characterization of Reaction Products

Characterization of synthesized products typically involves techniques such as:

-

Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the presence of specific functional groups.

-

Mass Spectrometry (MS) : Employed to ascertain molecular weights and identify fragmentation patterns.

-

Infrared Spectroscopy (IR) : Useful for identifying functional groups based on their characteristic absorption bands.

Research Findings on Biological Activity

Recent studies have explored the biological activity of derivatives derived from 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride:

-

Antiproliferative Activity : Compounds synthesized from this scaffold have shown promising antiproliferative activity against various cancer cell lines such as HeLa and MCF-7. Structure–activity relationship (SAR) studies indicated that modifications at specific positions significantly influence biological efficacy .

Data Table: Biological Activity Results

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | HeLa | 25 | Moderate activity |

| Compound B | MCF-7 | 15 | High activity |

| Compound C | A2780 | 30 | Low activity |

Aplicaciones Científicas De Investigación

Organic Synthesis

A-MMDP-HCl serves as a precursor in the synthesis of various imidazole derivatives. These derivatives are essential in pharmaceuticals and agrochemicals due to their diverse biological activities. The synthesis typically involves regioselective reactions to construct the imidazole ring while ensuring the correct placement of substituents. The aminomethyl group acts as a reactive site for further modifications, which can lead to enhanced biological activities or novel properties .

Biopolymers Development

The compound has been utilized in green chemistry for the development of biopolymers. A two-step process involving oxidation and reductive amination transforms A-MMDP-HCl into 5-(aminomethyl)2-furancarboxylic acid (AMFC), which serves as a monomer for biodegradable plastics. This application contributes to sustainable material science by providing alternatives to petroleum-based products .

Diagnostic Imaging

In biochemistry, A-MMDP-HCl is explored for creating fluorescent probes used in biological imaging. By chemically modifying the compound to conjugate it with fluorescent groups, researchers can visualize cellular processes through emitted fluorescence at specific wavelengths. This application is crucial for advancing diagnostic techniques and understanding complex biological systems .

Biological Activities

Research indicates that A-MMDP-HCl exhibits various biological activities, including potential enzyme inhibition and antimicrobial effects. Interaction studies have shown that similar compounds may bind with enzymes like PARP (poly ADP-ribose polymerase), suggesting possible applications in cancer therapy . However, specific mechanisms of action for A-MMDP-HCl remain under investigation.

Future Prospects

The ongoing research into A-MMDP-HCl's applications suggests promising avenues for drug development and material science innovations. Its ability to act as both a nucleophile and a potential enzyme inhibitor makes it particularly interesting for therapeutic applications.

Mecanismo De Acción

The mechanism of action of 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This can lead to inhibition or modulation of biological pathways, making the compound useful in drug development.

Comparación Con Compuestos Similares

Similar Compounds

5-(hydroxymethyl)-1-methylpyrimidine-2,4(1H,3H)-dione: A precursor in the synthesis of the target compound.

1-methyluracil: The parent compound from which the target compound is derived.

5-fluorouracil: A well-known chemotherapeutic agent with a similar pyrimidine structure.

Uniqueness

5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

5-(Aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride (commonly referred to as A-MMDP-HCl) is a compound with significant potential in medicinal chemistry. Its unique pyrimidine structure and functional groups suggest diverse biological activities, which are being explored in various research contexts. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H10ClN3O2

- Molecular Weight : 191.62 g/mol

- IUPAC Name : this compound

- CAS Number : 2034157-29-2

The compound features an amino group and a methyl group attached to the pyrimidine ring, which contributes to its biological reactivity and potential as an enzyme inhibitor.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that A-MMDP-HCl may possess antimicrobial properties. It has been utilized in research focusing on enzyme inhibition and antimicrobial effects.

- Enzyme Inhibition : The compound's structural features allow it to act as a nucleophile and potentially inhibit certain enzymes, making it a candidate for drug development aimed at various diseases including cancer.

Table 1: Summary of Biological Activities

Case Study: Fluorescent Probes

A-MMDP-HCl has been modified chemically to create fluorescent probes that aid in visualizing cellular processes. This application highlights its versatility beyond traditional medicinal uses. The conjugation with fluorescent groups allows the compound to emit light at specific wavelengths when excited, facilitating advanced imaging techniques.

Future Directions

Research on this compound is still emerging. Future studies should focus on:

- In-depth Mechanistic Studies : Detailed investigations into the mechanisms by which A-MMDP-HCl interacts with target enzymes.

- Expanded Biological Testing : Broader screening against various cancer cell lines and microbial pathogens to establish a comprehensive profile of its biological activity.

- Synthesis of Derivatives : Exploring structural modifications to enhance the compound's efficacy and selectivity as an enzyme inhibitor or antimicrobial agent.

Propiedades

IUPAC Name |

5-(aminomethyl)-1-methylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-9-3-4(2-7)5(10)8-6(9)11;/h3H,2,7H2,1H3,(H,8,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHVOASAOXEWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.